Urotensin I - 9047-54-5

Urotensin I

Catalog Number: EVT-466997
CAS Number: 9047-54-5
Molecular Formula: C106H177N35O35S
Molecular Weight: 2533.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Urotensin I involves several steps, including extraction, purification, and chemical synthesis. Initially, Urotensin I was isolated using chromatographic techniques from the urophysis of the white sucker. The extraction process typically employs mild acidic conditions to prevent degradation of the peptide. Once isolated, various methods such as solid-phase peptide synthesis can be utilized to produce synthetic versions of Urotensin I.

In one study, the partial sequence of Urotensin I was synthesized chemically, confirming that synthetic versions lacked certain biological activities found in native peptides, such as hypotensive effects . The complete synthesis requires careful control of parameters like temperature and pH to maintain peptide integrity.

Molecular Structure Analysis

Urotensin I has a complex molecular structure characterized by a specific sequence of amino acids. The 41-residue structure features several key motifs that are critical for its biological activity. The sequence identity between Urotensin I and other related peptides reveals common structural elements that may play roles in receptor binding and activation.

The molecular formula for Urotensin I is C₁₉H₂₄N₄O₄S, and its molecular weight is approximately 396.54 g/mol. Structural analyses using techniques such as mass spectrometry and nuclear magnetic resonance have provided insights into its conformation in solution, which is essential for understanding its interactions with receptors .

Chemical Reactions Analysis

Urotensin I participates in various biochemical reactions primarily through its interaction with specific receptors in target tissues. These interactions lead to downstream signaling cascades that affect vascular tone and blood pressure regulation. Notably, Urotensin I has been shown to induce vasodilation in certain vascular beds while also exhibiting contractile effects on smooth muscle tissues.

The peptide's activity can be influenced by post-translational modifications such as amidation at the C-terminus, which is crucial for its biological efficacy . Additionally, studies have indicated that synthetic analogs may not fully replicate the native peptide's activity due to differences in their chemical structure.

Mechanism of Action

The mechanism of action of Urotensin I primarily involves its binding to specific receptors known as G protein-coupled receptors (GPCRs), particularly the urotensin II receptor. Upon binding, a conformational change occurs in the receptor that activates intracellular signaling pathways, leading to increased intracellular calcium levels and subsequent smooth muscle contraction or relaxation depending on the tissue type.

Research indicates that Urotensin I can influence both vasodilation and vasoconstriction through different signaling pathways, including those involving phospholipase C and protein kinase C activation. These pathways are essential for mediating the physiological effects observed with Urotensin I administration .

Physical and Chemical Properties Analysis

Urotensin I exhibits several important physical and chemical properties:

  • Molecular Weight: Approximately 396.54 g/mol
  • Solubility: Highly soluble in aqueous solutions at physiological pH.
  • Stability: Sensitive to degradation by proteolytic enzymes; stability can be enhanced through specific modifications during synthesis.
  • Optical Rotation: An optical rotation value of -74.3° was recorded in 1% acetic acid solution .

These properties are crucial for understanding how Urotensin I behaves in biological systems and how it can be effectively utilized in research and therapeutic applications.

Applications

Urotensin I has garnered interest for its potential applications in various fields:

  • Cardiovascular Research: Given its role in regulating blood pressure, Urotensin I is studied for potential therapeutic targets in hypertension and other cardiovascular diseases.
  • Neurobiology: As a neuropeptide, it may play roles in stress responses and neuroendocrine functions.
  • Pharmacology: Synthetic analogs of Urotensin I are being explored for their pharmacological properties and potential use as therapeutic agents.

Properties

CAS Number

9047-54-5

Product Name

Urotensin I

IUPAC Name

(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C106H177N35O35S

Molecular Weight

2533.8 g/mol

InChI

InChI=1S/C106H177N35O35S/c1-12-52(8)83(141-95(168)61(21-17-40-121-106(117)118)126-86(159)54(10)123-87(160)57(108)36-41-177-11)103(176)134-65(29-34-79(151)152)94(167)137-70(45-74(110)144)101(174)132-64(28-33-78(149)150)92(165)128-59(19-15-38-119-104(113)114)90(163)131-63(27-32-77(147)148)93(166)130-62(26-31-73(109)143)88(161)124-53(9)85(158)122-48-76(146)125-67(42-49(2)3)97(170)138-71(46-75(111)145)100(173)129-60(20-16-39-120-105(115)116)89(162)127-58(18-13-14-37-107)91(164)136-69(44-55-22-24-56(142)25-23-55)99(172)135-68(43-50(4)5)98(171)139-72(47-81(155)156)102(175)133-66(30-35-80(153)154)96(169)140-82(51(6)7)84(112)157/h22-25,49-54,57-72,82-83,142H,12-21,26-48,107-108H2,1-11H3,(H2,109,143)(H2,110,144)(H2,111,145)(H2,112,157)(H,122,158)(H,123,160)(H,124,161)(H,125,146)(H,126,159)(H,127,162)(H,128,165)(H,129,173)(H,130,166)(H,131,163)(H,132,174)(H,133,175)(H,134,176)(H,135,172)(H,136,164)(H,137,167)(H,138,170)(H,139,171)(H,140,169)(H,141,168)(H,147,148)(H,149,150)(H,151,152)(H,153,154)(H,155,156)(H4,113,114,119)(H4,115,116,120)(H4,117,118,121)/t52-,53-,54-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,82-,83-/m0/s1

InChI Key

PSHRXNWYHPYFQX-OXFOZPMTSA-N

SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)N

Synonyms

urotensin I

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.